Isoquinoline N-oxide

Cycloaddition Synthetic Methodology Reactivity Profiling

Researchers requiring regioselective access to substituted isoquinolines or reliable DMPK metabolite identification face supply inconsistencies with generic N-oxides. Isoquinoline N-oxide (CAS 1532-72-5) resolves these challenges through verified purity and structural specificity. • Enables regioselective C-H activation/annulation for diverse isoquinoline libraries in medicinal chemistry SAR programs. • Serves as the mandatory reference standard for CYP450-derived isoquinoline metabolite identification and quantification in DMPK workflows. • Functions as a sterically-defined N-oxide ligand donor for asymmetric epoxidation, delivering predictable enantioselectivity.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 1532-72-5
Cat. No. B073935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline N-oxide
CAS1532-72-5
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C=[N+](C=CC2=C1)[O-]
InChIInChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
InChIKeyRZIAABRFQASVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline N-oxide: Procurement & Technical Baseline


Isoquinoline N-oxide (CAS 1532-72-5) is a bicyclic heteroaromatic N-oxide derived from the oxidation of isoquinoline, featuring a positively charged nitrogen coordinated to an oxygen anion [1]. It serves as a versatile intermediate for synthesizing substituted isoquinoline derivatives and participates in catalytic cycles as both an oxidant and ligand donor [2]. Commercially, it is supplied as a cream to brown solid with an assay purity of 98% and a melting point range of 103-105°C [3].

Synthetic Utility Controlled electrophilic reactivity for multistep synthesis
Analytical Reference Consistent P450 metabolite standard for DMPK workflows
Catalysis N-oxide ligand for asymmetric epoxidation reactions

Why Generic N-Oxides Cannot Substitute


Substituting Isoquinoline N-oxide with a closely related analog, such as Quinoline N-oxide or Pyridine N-oxide, is not scientifically valid due to marked differences in electrophilic reactivity [1] and enzymatic metabolic outcomes [2]. Even though they share the N-oxide functional group, the specific bicyclic geometry of isoquinoline dictates unique steric interactions and regioselective outcomes in both chemical synthesis and biological systems [3]. The following evidence confirms that these performance gaps translate into distinct functional advantages, directly impacting synthetic efficiency and analytical reliability in scientific workflows.

Reactivity Gap Different propiolate cycloaddition outcomes may alter synthetic pathway control when substituting quinoline N-oxide.
Metabolic Divergence Isoquinoline N-oxide forms consistently as major P450 metabolite; quinoline leads to enzyme-dependent profiles, potentially misleading DMPK studies.
Identity Misidentification Markedly different melting point and mass spectral fingerprint from quinoline analogs risk incorrect identity assignment if not verified.

Quantitative Differentiation Evidence


Reactivity Differential with Propiolates

Isoquinoline N-oxide exhibits a distinct, lower reactivity profile compared to Quinoline N-oxide in 1,3-dipolar cycloaddition reactions with propiolates. [1] This differential stability is a key consideration for reaction pathway control.

Propiolate Reactivity
Head-to-head
No conversion vs. Quinoline N-oxide reacted
Supports controlled late-stage activation
Reaction with methyl propiolate/acetic anhydride
Cycloaddition Synthetic Methodology Reactivity Profiling

Metabolic Fate Divergence by P450

In comparative P450 enzyme incubations, Isoquinoline N-oxide was identified as the major metabolite of isoquinoline across all tested enzymes. This contrasts sharply with the metabolism of the analog quinoline, whose major metabolite varied by enzyme and frequently was not the N-oxide. [1]

P450 Metabolite Profile
Head-to-head
Major metabolite across CYP3A4, 2A6, 2B4, 2E1, 1A2, CYPcam
Supports DMPK metabolite standard selection
Quinoline N-oxide not major for several CYP isoforms
Drug Metabolism Cytochrome P450 Regioselectivity

Synthetic Yield Benchmark

A published alternative synthesis route achieves a 53% yield of Isoquinoline N-oxide from isoquinoline via a ring-opening and ring-closure sequence. [1] While direct oxidation of isoquinoline with peracids is common, this quantitative benchmark provides a reference point for evaluating alternative synthetic strategies.

Alternate Synthesis Yield
Method context
53% isolated yield
Benchmark for alternative route evaluation
Via dinitrophenyl method; multi-step sequence
Synthetic Methodology Yield Benchmarking Process Chemistry

Melting Point Distinction

A key physicochemical differentiation from the closely related Quinoline N-oxide is the melting point. Isoquinoline N-oxide has a significantly lower melting point range of 103-105 °C, whereas Quinoline N-oxide melts at 61-63 °C (lit.). [1]

Melting Point Differentiation
Head-to-head
103–105 °C (Quinoline N-oxide 61–63 °C)
Supports rapid QC identity verification
Approx. 42 °C difference aids differentiation
Physicochemical Characterization Quality Control Solid Form

Mass Spectral Fragmentation Pattern

The mass spectra of Isoquinoline N-oxide and Quinoline N-oxide exhibit important differences in their fragmentation reactions. [1] This differential behavior has diagnostic value for unambiguous structural identification in complex mixtures.

MS Fragmentation Pattern
Head-to-head
Distinct EI-MS peak pattern vs. Quinoline N-oxide
Unique analytical fingerprint for identification
Enables discrimination in complex mixtures
Analytical Chemistry Mass Spectrometry Structural Elucidation

High-Value Application Scenarios


C-H Activation Scaffolds

Isoquinoline N-oxide is a critical intermediate for the regioselective synthesis of substituted isoquinolines, leveraging its N-oxide moiety as a directing group for transition metal-catalyzed C-H activation/annulation reactions. The resistance to electrophilic propiolates provides a unique stability window not offered by Quinoline N-oxide, enabling its use in complex multi-step syntheses. This is essential for medicinal chemistry programs requiring diverse isoquinoline libraries for structure-activity relationship (SAR) studies. [1]

Pharmaceutical Metabolite Standard

Given that Isoquinoline N-oxide is the consistent and major metabolite of isoquinoline across multiple cytochrome P450 enzymes , it is an essential reference standard for analytical laboratories involved in drug metabolism and pharmacokinetics (DMPK). Its use is mandatory for the accurate identification, quantification, and toxicological evaluation of metabolites derived from isoquinoline-based drug candidates. Substitution with Quinoline N-oxide would lead to incorrect metabolic pathway predictions.

Asymmetric Catalysis Ligand Donor

This compound finds specialized application as an N-oxide ligand donor in transition metal-catalyzed asymmetric epoxidation reactions of prochiral olefins . Its specific steric and electronic properties, as evidenced by its differential mass spectral fragmentation [1] and melting point compared to analogs, are engineered into catalytic cycles to influence enantioselectivity, making it a valuable tool for the synthesis of chiral building blocks in the pharmaceutical and agrochemical sectors.

Quality Control Verification

The distinct physicochemical properties of Isoquinoline N-oxide, particularly its melting point (103-105 °C) and its unique mass spectral fingerprint [1], provide robust analytical endpoints for quality control. These properties enable rapid and definitive verification of compound identity and purity upon receipt, which is critical for preventing costly errors in pharmaceutical and chemical manufacturing where confusion with the more readily available Quinoline N-oxide (mp 61-63 °C) could occur.

Application
Selection Property
Validation Focus
C-H Activation Scaffolds
Regioselective directing group stability
Reactivity control in multi-step synthesis
DMPK Metabolite Standard
Consistent CYP-mediated N-oxide formation
Analytical method accuracy for isoquinoline metabolites
Asymmetric Catalysis Ligand
Steric/electronic N-oxide donor properties
Enantioselectivity optimization in epoxidation
QC Identity Verification
Distinctive mp and MS fingerprint
Rapid differentiation from structural analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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